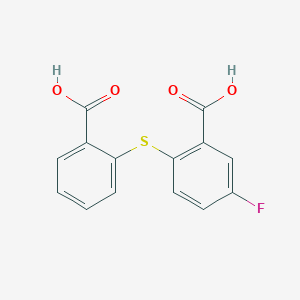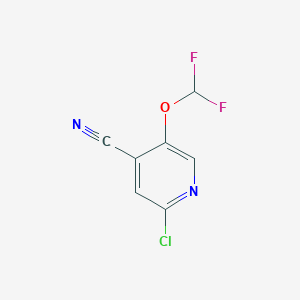
2-Chloro-5-(difluoromethoxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C7H3ClF2N2O It is a pyridine derivative characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrile group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: The pyridine derivative undergoes chlorination to introduce the chloro group at the 2-position.
Nitrile Formation: The nitrile group is introduced by reacting the intermediate compound with a suitable cyanating agent.
Industrial Production Methods: Industrial production of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound, such as amines.
Hydrolysis Products: Carboxylic acids or amides derived from the nitrile group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, difluoromethoxy, and nitrile groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(difluoromethoxy)benzyl bromide
- 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Comparison:
- Structural Differences: While these compounds share the difluoromethoxy and chloro groups, they differ in the position of these groups and the presence of other functional groups.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and properties. For example, 2-Chloro-5-(difluoromethoxy)pyrimidine may be more suitable for certain pharmaceutical applications, while 2-Chloro-5-(difluoromethoxy)benzyl bromide may be used in different synthetic routes.
Propriétés
Formule moléculaire |
C7H3ClF2N2O |
|---|---|
Poids moléculaire |
204.56 g/mol |
Nom IUPAC |
2-chloro-5-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2O/c8-6-1-4(2-11)5(3-12-6)13-7(9)10/h1,3,7H |
Clé InChI |
ZGUURDYPNCTZCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
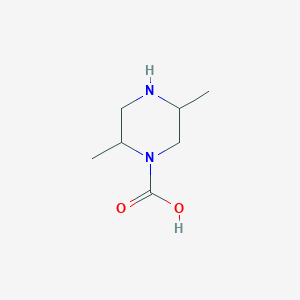


![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
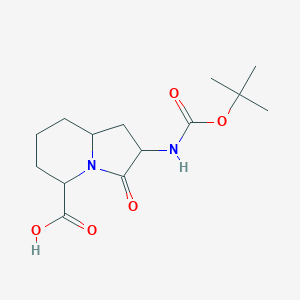
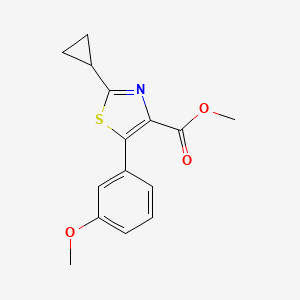
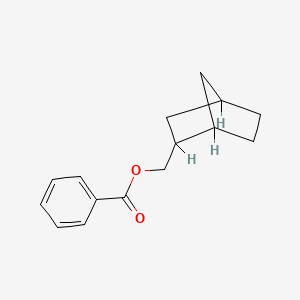
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
